

Mass Spectrometry of 3-(Dimethylamino)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Dimethylamino)benzoic acid

Cat. No.: B154052

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **3-(Dimethylamino)benzoic acid** (DMABA), a compound of interest in various chemical and pharmaceutical research areas. This document details its mass spectral data, fragmentation patterns, and relevant experimental protocols, offering a valuable resource for its identification and characterization.

Core Compound Information

Property	Value
Molecular Formula	C ₉ H ₁₁ NO ₂
Molecular Weight	165.19 g/mol [1] [2] [3] [4] [5]
CAS Number	99-64-9 [1] [3] [4] [5]
IUPAC Name	3-(dimethylamino)benzoic acid [1]
Synonyms	m-(Dimethylamino)benzoic acid, N,N-Dimethyl-m-aminobenzoic acid [1] [3]

Electron Ionization (EI) Mass Spectrometry Data

Electron Ionization (EI) mass spectrometry is a widely used technique for the analysis of volatile and thermally stable small molecules. The following table summarizes the most

significant peaks observed in the EI mass spectrum of **3-(Dimethylamino)benzoic acid**.

Major EI-MS Peaks

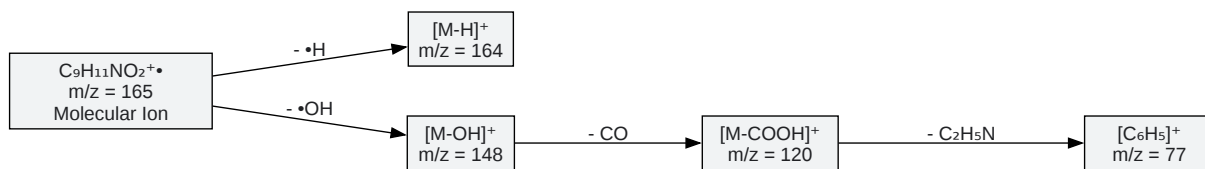
m/z	Relative Intensity (%)	Proposed Fragment
165	79.16	$[M]^+\bullet$ (Molecular Ion)
164	99.99	$[M-H]^+$
148	6.88	$[M-OH]^+$ or $[M-NH_2-H]^+$
120	-	$[M-COOH]^+$
77	8.14	$[C_6H_5]^+$

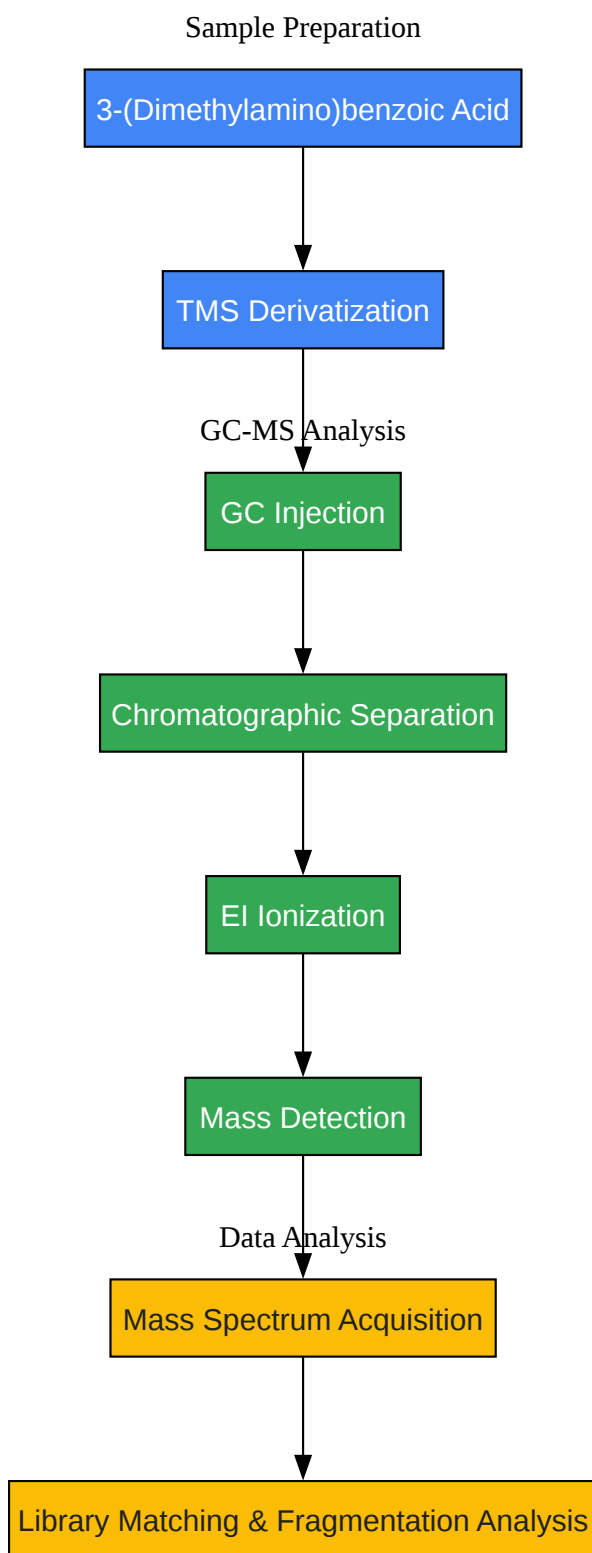
Data sourced from PubChem and ChemicalBook.[\[1\]](#)[\[2\]](#)

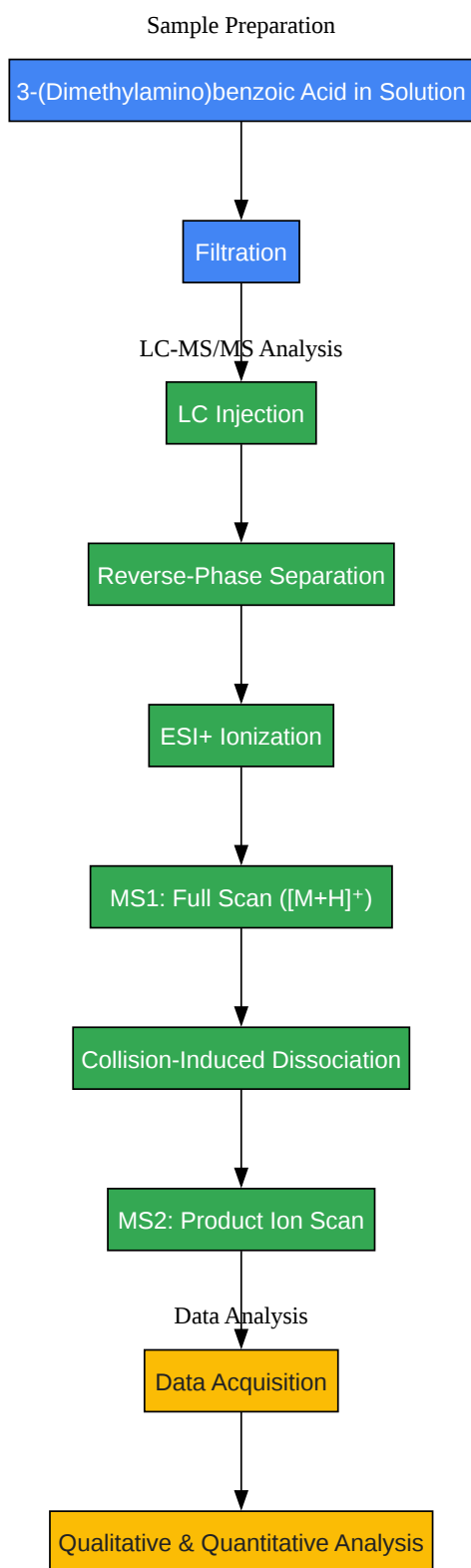
Fragmentation Pathway

The fragmentation of **3-(Dimethylamino)benzoic acid** under EI conditions is primarily driven by the functional groups present: the carboxylic acid and the dimethylamino group on the aromatic ring. The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion $[M]^+\bullet$ at m/z 165.

A key fragmentation route for aromatic carboxylic acids involves the loss of the hydroxyl radical ($\bullet OH$) or the entire carboxyl group ($\bullet COOH$).[\[6\]](#) For **3-(Dimethylamino)benzoic acid**, the loss of a hydrogen atom to form the highly abundant $[M-H]^+$ ion at m/z 164 is a dominant feature.[\[1\]](#) [\[2\]](#) Further fragmentation can occur through the loss of a methyl radical ($\bullet CH_3$) from the dimethylamino group, followed by the loss of carbon monoxide (CO).[\[7\]](#) Cleavage of the C-N bond can also lead to the loss of the dimethylamino group.







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- To cite this document: BenchChem. [Mass Spectrometry of 3-(Dimethylamino)benzoic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154052#mass-spectrometry-of-3-dimethylamino-benzoic-acid]

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